{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized with the respective alkyl groups. The final step involves the coupling of these functionalized pyrazole rings through a methylamine linkage. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The reaction conditions would be carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The alkyl groups on the pyrazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound, a simple five-membered ring with two nitrogen atoms.
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with a phenyl and a methyl group.
3,5-Dimethylpyrazole: A pyrazole with two methyl groups at positions 3 and 5.
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-8-20-15(5-7-17-20)11-16-10-14-6-9-19(18-14)12-13(2)3/h5-7,9,13,16H,4,8,10-12H2,1-3H3 |
InChI Key |
CIWMGKZFRAPPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC(C)C |
Origin of Product |
United States |
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